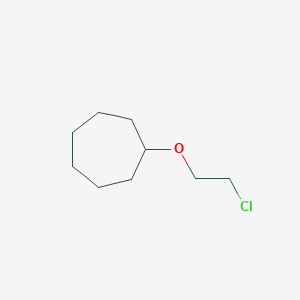

(2-Chloroethoxy)cycloheptane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethoxycycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYYDIGNLDTVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Chloroethoxy)cycloheptane

A Note on Availability: Direct, in-depth experimental data and established protocols for (2-Chloroethoxy)cycloheptane (CAS Number 1247394-00-8) are not extensively available in published scientific literature. This guide, therefore, leverages established, authoritative principles of organic synthesis and characterization for analogous haloalkoxy alkanes to provide a robust, scientifically-grounded framework for its preparation and analysis. The protocols and mechanistic discussions are based on well-understood reactions, primarily the Williamson ether synthesis.

Executive Summary

(2-Chloroethoxy)cycloheptane is a bifunctional organic molecule featuring a cycloheptyl ring linked via an ether bond to a 2-chloroethyl group. While specific applications for this exact molecule are not widely documented, its structure is of interest to researchers in medicinal chemistry and material science. The presence of both an ether linkage and a reactive alkyl chloride moiety allows for a range of potential subsequent chemical modifications, making it a potentially versatile building block. This guide details a plausible and robust synthetic route, outlines purification and characterization methodologies, and discusses safety considerations based on the chemistry of its constituent functional groups.

Molecular Overview and Physicochemical Properties

-

IUPAC Name: (2-Chloroethoxy)cycloheptane

-

CAS Number: 1247394-00-8

-

Molecular Formula: C9H17ClO[1]

-

Molecular Weight: 176.68 g/mol

-

Chemical Structure:

Predicted Physicochemical Data

Quantitative experimental data for (2-Chloroethoxy)cycloheptane is scarce. The following table summarizes key properties predicted from its structure, which are crucial for planning its synthesis and purification.

| Property | Predicted Value | Significance in a Laboratory Setting |

| Molecular Weight | 176.68 g/mol | Essential for stoichiometric calculations in synthesis. |

| Boiling Point | Estimated >200 °C | Suggests that vacuum distillation is the preferred method for purification to avoid thermal decomposition. |

| Density | Estimated ~1.0 g/mL | Useful for volume-to-mass conversions in the laboratory. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform, hexanes). | Dictates the choice of solvents for reaction, extraction, and chromatography. |

| XlogP | 3.0[1] | Indicates a high degree of lipophilicity, reinforcing its insolubility in aqueous media. |

Proposed Synthesis: The Williamson Ether Synthesis

The most direct and reliable method for preparing asymmetrical ethers like (2-Chloroethoxy)cycloheptane is the Williamson ether synthesis.[2][3] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][4]

For the synthesis of (2-Chloroethoxy)cycloheptane, there are two logical pathways:

-

Pathway A: Reaction of cycloheptoxide with 1-bromo-2-chloroethane.

-

Pathway B: Reaction of 2-chloroethoxide with a cycloheptyl halide (e.g., bromocycloheptane).

Analysis of Pathways: The SN2 reaction is most efficient with unhindered, primary alkyl halides.[2][5] Pathway A involves a primary alkyl halide (1-bromo-2-chloroethane), which is ideal for SN2. Pathway B involves a secondary alkyl halide (bromocycloheptane), which is more sterically hindered and prone to undergoing a competing E2 (elimination) reaction, reducing the yield of the desired ether.[5] Therefore, Pathway A is the scientifically preferred route.

Synthesis Workflow Diagram

Caption: Workflow for Williamson Ether Synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the alkoxide in Step 1 is confirmed by the cessation of hydrogen gas evolution. The subsequent reaction's progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

Cycloheptanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1-bromo-2-chloroethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: a. To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully under a nitrogen atmosphere. c. Add anhydrous THF to the flask to create a slurry. d. Slowly add a solution of cycloheptanol (1.0 equivalent) in anhydrous THF dropwise to the stirred NaH slurry at 0 °C (ice bath). e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of sodium cycloheptoxide.

-

S

N2 Reaction: a. Cool the reaction mixture back to 0 °C. b. Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise. Rationale: The bromo- group is a better leaving group than the chloro- group, ensuring the desired regioselectivity. c. After addition, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the cycloheptanol spot. -

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the layers and extract the aqueous layer twice more with diethyl ether. e. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. g. Purify the resulting crude oil by vacuum distillation to obtain pure (2-Chloroethoxy)cycloheptane.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is essential.

| Technique | Expected Result for (2-Chloroethoxy)cycloheptane | Purpose |

| ¹H NMR | - Multiplet around 3.7 ppm (2H, -O-CH₂-CH₂-Cl)- Triplet around 3.6 ppm (2H, -O-CH₂-CH₂-Cl)- Multiplet around 3.5 ppm (1H, cycloheptyl CH-O)- Broad multiplets between 1.4-1.8 ppm (12H, cycloheptyl CH₂) | Confirms the proton environment and connectivity of the molecule. |

| ¹³C NMR | - Signal around 80 ppm (cycloheptyl C-O)- Signal around 70 ppm (-O-CH₂-)- Signal around 43 ppm (-CH₂-Cl)- Multiple signals between 20-40 ppm (cycloheptyl CH₂) | Confirms the number and type of carbon atoms. |

| GC-MS | A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z = 176) and characteristic fragmentation patterns. | Assesses purity and confirms the molecular weight. |

| FT-IR | - Strong C-O ether stretch (~1100 cm⁻¹)- C-H alkane stretches (~2850-2950 cm⁻¹)- C-Cl stretch (~650-750 cm⁻¹) | Confirms the presence of key functional groups. |

Safety and Handling

The synthesis of (2-Chloroethoxy)cycloheptane involves several hazardous materials. A thorough risk assessment must be conducted before beginning any experimental work.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon).

-

1-bromo-2-chloroethane: A toxic and potentially carcinogenic alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

2-Chloroethanol (Potential Precursor): This related chemical is highly toxic, with an LD₅₀ of 89 mg/kg in rats, and can be absorbed through the skin.[6][7] While not used directly in the proposed synthesis, its high toxicity underscores the need for caution when handling related chloroalkoxy compounds.

-

General Handling: The final product, as an alkyl halide, should be treated as a potential irritant and handled with care. All reactions should be performed in a fume hood.

Potential Applications and Future Research

The bifunctional nature of (2-Chloroethoxy)cycloheptane makes it a candidate for further synthetic elaboration.

-

Nucleophilic Substitution: The terminal chloride can be displaced by a variety of nucleophiles (e.g., azides, amines, thiols) to introduce new functionalities. This is a common strategy in the synthesis of pharmaceutical building blocks.[8]

-

Grignard Reagent Formation: The chloride could potentially be converted into a Grignard reagent, allowing for the formation of new carbon-carbon bonds.

-

Polymer Chemistry: The molecule could serve as a monomer or a modifying agent for polymers, introducing the cycloheptyl group to alter physical properties like solubility and thermal stability.

Future research could focus on exploring these transformations and evaluating the resulting novel compounds for biological activity or material properties.

References

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning. Retrieved January 19, 2026, from [Link]

-

(2-chloroethoxy)cycloheptane (C9H17ClO) - PubChemLite. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

2-Chloroethanol - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

2-Chloroethanol - Sciencemadness Wiki. (2020, February 2). Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]

-

2-Chloro ethoxy ethoxy ethanol, 5197-62-6, Triethylene glycol chlorohydrin. (n.d.). Universal Esters. Retrieved January 19, 2026, from [Link]

Sources

- 1. PubChemLite - (2-chloroethoxy)cycloheptane (C9H17ClO) [pubchemlite.lcsb.uni.lu]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 7. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]

- 8. 2-Chloro ethoxy ethoxy ethanol, 5197-62-6, Triethylene glycol chlorohydrin; 2CEEE; 2C3E; 2-[2-(2-Chloroethoxy)ethoxy]ethanol, 2-[(2-Chloroethoxy)ethoxy]ethanol [mallakchemicals.com]

A Senior Application Scientist's Guide to the Synthesis of (2-Chloroethoxy)cycloheptane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of (2-Chloroethoxy)cycloheptane, a molecule of interest for its potential as a versatile building block in medicinal chemistry and materials science. We delve into the strategic selection of the Williamson ether synthesis, offering a detailed mechanistic rationale, a step-by-step experimental protocol, and methods for product characterization. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to successfully synthesize and utilize this valuable chemical intermediate.

Introduction: The Strategic Value of Functionalized Cycloalkanes

In the landscape of modern drug discovery, the structural complexity and novelty of molecular scaffolds are paramount. Cycloalkane moieties, particularly medium-sized rings like cycloheptane, offer a unique three-dimensional architecture that can be exploited to enhance binding affinity, modulate pharmacokinetic properties, and explore new chemical space.[1] The incorporation of a chloroethoxy group introduces a reactive handle for further molecular elaboration, making (2-Chloroethoxy)cycloheptane a potentially valuable intermediate. The chloroethyl ether functional group is a known component in various biologically active molecules and pharmaceutical intermediates.[2][3] For instance, the related precursor 2-(2-chloroethoxy)ethanol is a key starting material in the synthesis of important antipsychotic medications like Quetiapine.[2]

This guide provides an in-depth protocol for the synthesis of (2-Chloroethoxy)cycloheptane, grounded in the well-established Williamson ether synthesis. Our objective is to present not just a procedure, but a self-validating system built on sound mechanistic principles, enabling scientific teams to reliably produce this compound for downstream applications.

Synthetic Strategy and Mechanistic Rationale

The Chosen Pathway: Williamson Ether Synthesis

For the construction of the target ether, (2-Chloroethoxy)cycloheptane, the Williamson ether synthesis stands out as the most direct and reliable method.[4] This reaction, first reported in 1850, remains one of the most versatile and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[5][6] The strategy involves the reaction of an alkoxide with a primary alkyl halide.[7]

The synthesis is designed in two key steps:

-

Deprotonation: Cycloheptanol is deprotonated by a strong, non-nucleophilic base to form the corresponding sodium cycloheptoxide.

-

Nucleophilic Substitution: The resulting cycloheptoxide anion acts as a potent nucleophile, attacking the primary alkyl halide (2-chloroethanol) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage.[4]

This approach is favored due to its high efficiency, broad scope, and the commercial availability of the starting materials. The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions in the presence of a strong base like an alkoxide.[5][8]

Reaction Mechanism

The synthesis proceeds via a classical SN2 mechanism, as illustrated below.

-

Alkoxide Formation: Sodium hydride (NaH), a strong base, irreversibly deprotonates the hydroxyl group of cycloheptanol.[9] This acid-base reaction is highly favorable and produces sodium cycloheptoxide and hydrogen gas (H₂), which evolves from the reaction mixture.[10]

-

SN2 Attack: The electron-rich cycloheptoxide ion then acts as the nucleophile. It performs a "backside attack" on the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom.[4][11] This concerted step, where the C-O bond forms simultaneously as the C-Cl bond breaks, results in the inversion of stereochemistry at the electrophilic carbon (though not relevant here due to the achiral nature of the electrophile). The chloride ion is displaced as the leaving group, yielding (2-Chloroethoxy)cycloheptane and sodium chloride as the inorganic byproduct.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. doubtnut.com [doubtnut.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to (2-Chloroethoxy)cycloheptane: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloroethoxy)cycloheptane is a bifunctional molecule incorporating a cycloheptyl ether and a primary alkyl chloride. This guide provides a comprehensive technical overview of its synthesis via the Williamson ether synthesis, a detailed prediction of its spectroscopic characteristics, an analysis of its chemical reactivity, and a discussion of its potential applications in medicinal chemistry and as a synthetic building block. The content herein is designed to equip researchers with the foundational knowledge and practical insights necessary for the synthesis, identification, and utilization of this and structurally related compounds.

Introduction: Unveiling (2-Chloroethoxy)cycloheptane

(2-Chloroethoxy)cycloheptane, with the systematic IUPAC name 1-(2-chloroethoxy)cycloheptane, is an organic compound that merges the structural features of a seven-membered carbocycle with a chloro-functionalized ether side chain. The cycloheptane moiety, a non-planar, flexible ring system, is of increasing interest in medicinal chemistry as it can provide unique three-dimensional diversity to bioactive molecules. The presence of both an ether linkage and a reactive alkyl chloride functionality makes (2-chloroethoxy)cycloheptane a potentially versatile intermediate in organic synthesis.

This guide will navigate the synthesis of this molecule, detail its expected analytical signature, and explore its chemical behavior, providing a robust resource for its application in research and development.

Synthesis of (2-Chloroethoxy)cycloheptane: A Practical Approach

The most logical and efficient synthetic route to (2-chloroethoxy)cycloheptane is the Williamson ether synthesis . This venerable yet reliable method involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[1][2] For the synthesis of our target molecule, this translates to the reaction of cycloheptoxide with a suitable 2-chloroethyl electrophile.

Retrosynthetic Analysis and Strategic Considerations

The Williamson ether synthesis offers two potential disconnections for an unsymmetrical ether. However, to ensure an efficient S(_N)2 reaction and avoid competing elimination pathways, the halide must be on the sterically unhindered primary carbon.[2][3] Therefore, the reaction between cycloheptoxide and a 2-chloroethyl halide is the preferred strategy.

Detailed Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis, utilizing sodium hydride to generate the alkoxide.[4]

Materials:

-

Cycloheptanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromo-2-chloroethane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Diethyl ether

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Alkoxide Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere, add cycloheptanol (1.0 eq).

-

Dissolve the cycloheptanol in anhydrous THF.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.[5][6][7] Hydrogen gas is evolved during this step.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating complete formation of the sodium cycloheptoxide.

-

-

Ether Formation:

-

Dissolve 1-bromo-2-chloroethane (1.1 eq) in anhydrous THF and add it to the addition funnel.

-

Add the 1-bromo-2-chloroethane solution dropwise to the stirred alkoxide solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with water and brine.[8][9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Final Purification:

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure (2-Chloroethoxy)cycloheptane.[10]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of (2-Chloroethoxy)cycloheptane.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized (2-chloroethoxy)cycloheptane can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the predicted data based on the analysis of its functional groups and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.

| Predicted ¹H NMR Data for (2-Chloroethoxy)cycloheptane | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~3.7-3.8 | Triplet, 2H |

| ~3.6-3.7 | Triplet, 2H |

| ~3.5-3.6 | Multiplet, 1H |

| ~1.4-1.8 | Multiplet, 12H |

Rationale: The protons on the carbons adjacent to the oxygen atom will be the most downfield.[11][12] The protons of the ethyl group will appear as two triplets due to coupling with each other. The methine proton on the cycloheptyl ring attached to the ether oxygen will be a multiplet. The remaining cycloheptyl protons will appear as a complex multiplet in the upfield region, typical for cycloalkanes.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon environments.

| Predicted ¹³C NMR Data for (2-Chloroethoxy)cycloheptane | |

| Chemical Shift (δ, ppm) | Assignment |

| ~80-85 | -O-CH-(CH₂)₆ |

| ~70-75 | -O-CH₂-CH₂-Cl |

| ~42-47 | -O-CH₂-CH₂-Cl |

| ~25-35 | Cycloheptyl ring carbons |

Rationale: The carbon atom of the cycloheptyl ring bonded to the oxygen will be the most downfield among the ring carbons, typically in the 80-85 ppm range. The carbons of the ethoxy group will also be significantly downfield due to the electronegativity of the oxygen and chlorine atoms.[11] The remaining cycloheptyl carbons will appear in the typical alkane region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong C-O stretching vibration and the absence of an O-H stretch from the starting alcohol.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibration |

| 2850-2950 | C-H (sp³) stretching |

| 1050-1150 | C-O ether stretching (strong) |

| 650-800 | C-Cl stretching |

Rationale: The most diagnostic peak will be the strong C-O stretch characteristic of ethers.[11] The C-H stretching of the cycloheptyl and ethyl groups will be prominent in the 2850-2950 cm⁻¹ region. A peak in the lower wavenumber region will indicate the C-Cl bond.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| Predicted Mass Spectrometry Fragmentation | |

| m/z Value | Fragment Ion |

| 176/178 | Molecular ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 113 | [M - CH₂CH₂Cl]⁺ |

| 99 | [Cycloheptyl-O]⁺ |

| 81 | [Cycloheptyl]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

Rationale: The molecular ion peak should be observable, showing the characteristic 3:1 isotopic pattern for chlorine. The most common fragmentation pathway for ethers is alpha-cleavage, which would lead to the loss of the chloroethyl group or the cycloheptyl ring. Fragmentation of the side chain is also expected.

Chemical Reactivity and Synthetic Potential

(2-Chloroethoxy)cycloheptane possesses two key reactive sites: the ether linkage and the primary alkyl chloride.

Reactivity of the Ether Group

The ether linkage is generally stable under neutral and basic conditions, making it a robust functional group during many synthetic transformations. However, it can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI.

Reactivity of the Alkyl Chloride

The primary alkyl chloride is a versatile handle for introducing a variety of functional groups via nucleophilic substitution reactions (S(_N)2). This allows for the elaboration of the side chain, making (2-chloroethoxy)cycloheptane a useful building block.

Caption: Potential nucleophilic substitution reactions of (2-Chloroethoxy)cycloheptane.

Potential Applications

While specific applications for (2-chloroethoxy)cycloheptane are not widely documented, its structural motifs suggest potential utility in several areas of chemical research and development.

Medicinal Chemistry

The incorporation of cyclic scaffolds is a common strategy in drug design to explore chemical space and improve pharmacokinetic properties. The cycloheptyl group can serve as a lipophilic moiety that can interact with hydrophobic pockets in biological targets. The chloroethoxy side chain provides a reactive handle for the attachment of pharmacophores or for linking to other molecular fragments.

Building Block in Organic Synthesis

As a bifunctional molecule, (2-chloroethoxy)cycloheptane can be used as a versatile building block in the synthesis of more complex molecules. The ether can act as a stable linker, while the alkyl chloride allows for further functionalization.

Conclusion

(2-Chloroethoxy)cycloheptane is a readily accessible and synthetically versatile molecule. This guide has provided a comprehensive framework for its synthesis via the Williamson ether synthesis, a detailed prediction of its spectroscopic properties for unambiguous identification, and an overview of its reactivity and potential applications. The information presented herein should serve as a valuable resource for researchers interested in exploring the chemistry and utility of this and related cycloalkyl ethers in their scientific endeavors.

References

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers. [Link]

-

Dummies.com. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Journal of the American Chemical Society. (n.d.). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. [Link]

-

DewWool. (n.d.). Ether Preparation. [Link]

-

OpenOChem Learn. (n.d.). MS Fragmentation. [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

MSU chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

YouTube. (2019, July 17). substitution & elimination reactions of alkyl halides. [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]

- Google Patents. (n.d.).

-

Quora. (2022, December 28). Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide?. [Link])

-

SpectraBase. (n.d.). Cycloheptane - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2016, January 13). Trihaloethenes as Versatile Building Blocks for Organic Synthesis. [Link]

-

University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]

-

Anslyn Group. (n.d.). Safety Manual. [Link])

- Google Patents. (n.d.).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]

-

MDPI. (n.d.). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane. [Link])

-

MDPI. (2023, December 7). Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils. [Link]

-

University of Calgary. (n.d.). Chemical shifts. [Link]

-

Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. [Link])

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

ResearchGate. (2025, August 8). ChemInform Abstract: Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link])

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link])

-

YouTube. (2021, February 3). 13.9 Organic Synthesis with Ethers and Epoxides | Retrosynthesis. [Link]

-

PubMed. (2025, February 15). Discovery of novel bicyclic and tricyclic cyclohepta[b]thiophene derivatives as multipotent AChE and BChE inhibitors, in-Vivo and in-Vitro assays, ADMET and molecular docking simulation. [Link]

Sources

- 1. Cyclopentyl methyl ether | C6H12O | CID 138539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. spectrabase.com [spectrabase.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclohexyl methyl ether | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methoxycyclohexane [webbook.nist.gov]

- 9. Williamson_ether_synthesis [chemeurope.com]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. web.uvic.ca [web.uvic.ca]

The Discovery and Synthetic Evolution of Cycloheptane Ethers: A Technical Guide for Modern Drug Development

Abstract

The seven-membered cycloheptane ring, particularly when incorporated as an ether (oxepane), represents a significant structural motif in medicinal chemistry. Its inherent conformational flexibility and unique stereochemical properties offer a compelling scaffold for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of cycloheptane ethers, from early foundational syntheses to the sophisticated methodologies employed in contemporary drug development. We will explore the causality behind key experimental choices, detail self-validating protocols, and highlight the applications of these fascinating heterocycles.

Introduction: The Allure of the Seven-Membered Ring

Saturated oxygen heterocycles are ubiquitous in a vast array of natural products and biologically active molecules.[1] While smaller five- and six-membered cyclic ethers, such as tetrahydrofuran and tetrahydropyran, are more common, the seven-membered oxepane ring has garnered increasing interest in drug discovery.[2][3] The larger ring size of oxepane, as compared to its smaller congeners, imparts a higher degree of conformational flexibility, which can be advantageous for optimizing binding interactions with biological targets. This unique characteristic has driven considerable research into the development of robust and stereocontrolled methods for the synthesis of cycloheptane ethers.

This guide will traverse the historical landscape of cycloheptane ether synthesis, beginning with the classical methods that laid the groundwork for the field. We will then progress to the modern era, examining the powerful synthetic transformations that have enabled the construction of complex oxepane-containing molecules. Finally, we will discuss the burgeoning role of cycloheptane ethers in medicinal chemistry, showcasing their potential as key structural components in the next generation of therapeutics.

Early Discoveries and the Dawn of Cycloheptane Ether Synthesis

The history of cycloheptane ethers is intrinsically linked to the broader history of ether synthesis and the chemistry of seven-membered rings. While a definitive "discovery" of the simplest cycloheptane ether, oxepane, is not pinpointed to a single event, its conceptualization and eventual synthesis emerged from foundational 19th and early 20th-century organic chemistry.

The Foundational Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry and provides a logical, albeit historically nuanced, starting point for the synthesis of cycloheptane ethers.[4][5][6] This robust S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide.

The application of this method to the synthesis of a simple cycloheptane ether, such as cycloheptyl methyl ether, follows a straightforward two-step process:

-

Deprotonation of Cycloheptanol: Cycloheptanol is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding cycloheptoxide anion.

-

Nucleophilic Substitution: The cycloheptoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the desired ether.

While the Williamson ether synthesis is a powerful tool, its application to the formation of the oxepane ring itself (an intramolecular reaction) from a halo-alcohol presents challenges due to the entropic unfavorability of forming a seven-membered ring.

Intramolecular Cyclization: The Dehydration of 1,6-Hexanediol

A more direct historical route to the parent cycloheptane ether, oxepane (also known as hexamethylene oxide), involves the intramolecular dehydration of 1,6-hexanediol. This approach leverages the principles of acid-catalyzed alcohol dehydration.

The synthesis of 1,6-hexanediol itself has historical roots, with its first preparation reported in 1894. The subsequent dehydration of this diol to form a cyclic ether was a logical extension of established chemical principles.

The mechanism involves the protonation of one of the hydroxyl groups by a strong acid (e.g., H(_2)SO(_4)), followed by an intramolecular nucleophilic attack by the second hydroxyl group to displace a molecule of water and form the seven-membered ring.

The Modern Era: Advanced Synthetic Methodologies

The 20th and 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit, leading to the development of highly efficient and stereoselective methods for the construction of cycloheptane ethers. These modern techniques have been pivotal in the synthesis of complex natural products and medicinally relevant molecules.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile strategy for the formation of cyclic systems, including oxepanes.[7] This reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene (e.g., ethene).

The synthesis of an unsaturated cycloheptane ether (an oxepine) via RCM typically involves the following steps:

-

Synthesis of the Diene Precursor: An acyclic precursor containing two terminal alkene moieties and an ether linkage is synthesized.

-

RCM Reaction: The diene is treated with a suitable metathesis catalyst to effect the ring closure.

-

Reduction (Optional): The resulting oxepine can be hydrogenated to afford the saturated oxepane.

Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed reactions have revolutionized organic synthesis, and the formation of cyclic ethers is no exception. Palladium(II) catalysts can facilitate the intramolecular cyclization of unsaturated diols to afford seven-membered cyclic ethers, often with high efficiency and without the need for high dilution conditions.

This methodology provides a powerful alternative to traditional acid-catalyzed cyclizations, often proceeding under milder conditions and with greater functional group tolerance.

Other Modern Methodologies

A variety of other innovative methods have been developed for the synthesis of cycloheptane ethers, including:

-

Radical Cyclizations: These methods involve the generation of a radical species that undergoes an intramolecular cyclization to form the oxepane ring.

-

Lewis Acid-Mediated Cyclizations: Lewis acids can be used to promote the cyclization of various precursors, such as epoxides or unsaturated alcohols.

-

Ring-Expansion Strategies: These approaches involve the expansion of smaller rings, such as epoxides or tetrahydrofurans, to form the seven-membered oxepane ring.

Cycloheptane Ethers in Natural Products and Medicinal Chemistry

The oxepane motif is a recurring structural feature in a diverse array of biologically active natural products, particularly those of marine origin.[3] The presence of this seven-membered ring system in molecules with potent pharmacological properties has spurred significant interest in its use as a scaffold in drug design.

Table 1: Examples of Oxepane-Containing Natural Products

| Natural Product | Source | Biological Activity |

| Laurencin | Marine red algae (Laurencia sp.) | Antitumor, Insecticidal |

| Brevenal | Dinoflagellate (Karenia brevis) | Neurotoxin antagonist |

| Zoapatanol | Mexican plant (Montanoa tomentosa) | Antifertility agent |

The unique conformational properties of the oxepane ring allow for the precise spatial arrangement of functional groups, enabling high-affinity interactions with protein binding sites. This has led to the exploration of cycloheptane ether derivatives as potential therapeutic agents in a range of disease areas, including oncology, infectious diseases, and inflammatory disorders.

Experimental Protocols

General Williamson Ether Synthesis of Cycloheptyl Methyl Ether

Materials:

-

Cycloheptanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of cycloheptanol (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford cycloheptyl methyl ether.

Acid-Catalyzed Dehydration of 1,6-Hexanediol to Oxepane

Materials:

-

1,6-Hexanediol

-

Concentrated sulfuric acid

-

Toluene

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Set up a distillation apparatus with a Dean-Stark trap.

-

To a round-bottom flask, add 1,6-hexanediol and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the toluene by distillation.

-

Purify the crude oxepane by fractional distillation.

Conclusion and Future Outlook

The journey of cycloheptane ethers from their conceptual origins in classical organic synthesis to their current status as valuable scaffolds in drug discovery is a testament to the continuous evolution of chemical synthesis. The development of powerful and selective methodologies for the construction of the seven-membered oxepane ring has opened up new avenues for the design of complex and biologically active molecules. As our understanding of the intricate relationship between molecular structure and biological function deepens, the unique properties of cycloheptane ethers are poised to play an increasingly important role in the development of novel therapeutics to address unmet medical needs. Future research in this area will likely focus on the development of even more efficient and enantioselective synthetic methods, as well as the exploration of novel biological applications for this versatile class of compounds.

References

-

The Oxepane Motif in Marine Drugs. Mar Drugs. 2017;15(11):349. [Link]

-

Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. J Org Chem. 2019;84(15):9215-9230. [Link]

-

Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Org Chem Front. 2024;11(9):2529-2555. [Link]

-

Williamson ether synthesis. In: Wikipedia. ; 2024. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem Rev. 2016;116(20):12564-12642. [Link]

-

Oxepine-Containing Natural Products. Baran Group Meeting. April 8, 2025. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Oxepane. In: Wikipedia. ; 2025. [Link]

-

Oxepane: Synthesis, Reactions, And Uses In Organic Chemistry. S.Univ-dschang. January 6, 2026. [Link]

-

Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. May 1, 2018. [Link]

-

Williamson Ether Synthesis. ChemTalk. [Link]

-

Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proc Natl Acad Sci U S A. 2011;108(14):5779-5784. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. October 24, 2014. [Link]

-

Synthesis of Oxepanes and Oxepines. Molecules. 2020;25(21):5139. [Link]

-

METHOD FOR PRODUCING CYCLOPENTYL METHYL ETHER COMPOUND. European Patent Office. March 25, 2015. [Link]

-

Cyclopentyl Methyl Ether: an Elective Eco‐Friendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem. 2018;11(22):3879-3891. [Link]

-

Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem. 2018;11(22):3879-3891. [Link]

-

Production of 1,6-hexanediol from tetrahydropyran-2-methanol by dehydration–hydration and hydrogenation. Green Chem. 2017;19(4):1134-1141. [Link]

-

Production of 1,6 Hexanediol from Tetrahydropyran-2-methanol by Dehydration-Hydration and Hydrogenation. Green Chem. 2017;19(4):1134-1141. [Link]

-

Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Org Process Res Dev. 2007;11(1):156-159. [Link]

-

One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. Green Chem. 2020;22(22):7476-7483. [Link]

-

One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. Green Chem. 2020;22(22):7476-7483. [Link]

-

An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules. 2020;25(21):5139. [Link]

-

History and development of medicinal chemistry Dr. Gopal Krishna Padhy. CUTM Courseware. [Link]

-

Lecture Notes: Session 1 - History and Development of Medicinal Chemistry. SNS Courseware. [Link]

-

History and Development of Medicinal Chemistry. Pharmaguideline. [Link]

Sources

- 1. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chloroethoxy Functional Groups in Cycloalkanes: Synthesis, Reactivity, and Applications in Drug Development

Introduction

Cycloalkanes are fundamental scaffolds in medicinal chemistry, providing a three-dimensional framework that can enhance metabolic stability and fine-tune the pharmacological properties of drug candidates.[1][2] The functionalization of these saturated rings with specific substituents is a key strategy in drug design. Among the myriad of possible functional groups, the chloroethoxy moiety presents a unique combination of properties. The presence of a chlorine atom, a common substituent in many FDA-approved drugs, can modulate lipophilicity and metabolic stability.[1] The ether linkage provides conformational flexibility and potential hydrogen bond accepting capabilities. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of chloroethoxy-functionalized cycloalkanes for researchers, scientists, and drug development professionals.

Synthesis of Chloroethoxy-Substituted Cycloalkanes

The introduction of a chloroethoxy group onto a cycloalkane ring can be approached through several synthetic strategies. The most prominent and versatile method is the Williamson ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] In the context of chloroethoxy cycloalkanes, this translates to the reaction of a cycloalkanol with a suitable 2-chloroethylating agent.

Reaction Scheme:

Key Considerations for the Williamson Ether Synthesis:

-

Choice of Base: A strong base is required to deprotonate the cycloalkanol to form the nucleophilic cycloalkoxide. Common bases include sodium hydride (NaH), potassium hydride (KH), and alkali metals like sodium or potassium.

-

2-Chloroethylating Agent: While 1,2-dichloroethane could be used, the more common and effective reagent is 2-chloroethanol, which can be activated in situ or used to form a more reactive species.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often preferred to enhance the rate of the S(_N)2 reaction.[5]

Experimental Protocol: Synthesis of (2-Chloroethoxy)cyclohexane via Williamson Ether Synthesis

This protocol is a representative example based on the principles of the Williamson ether synthesis.[6][7]

Materials:

-

Cyclohexanol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

2-Chloroethanol

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexanol (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium cyclohexyloxide.

-

Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (2-chloroethoxy)cyclohexane.

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the synthesis of (2-chloroethoxy)cyclohexane.

Spectroscopic Characterization

The structural elucidation of chloroethoxy-substituted cycloalkanes relies on standard spectroscopic techniques.

| Technique | Expected Features for (2-Chloroethoxy)cyclohexane |

| ¹H NMR | Signals corresponding to the cyclohexyl ring protons, typically in the range of 1.0-2.0 ppm. A multiplet for the proton on the carbon bearing the ether linkage. Triplets for the -OCH₂CH₂Cl protons, with the protons closer to the oxygen appearing at a higher chemical shift than those closer to the chlorine. |

| ¹³C NMR | Signals for the carbons of the cyclohexyl ring. A signal for the carbon of the cyclohexyl ring attached to the oxygen. Signals for the two carbons of the chloroethoxy group, with the carbon attached to the oxygen being more deshielded than the carbon attached to the chlorine. |

| Mass Spec. | The molecular ion peak (M⁺) and characteristic isotope pattern for a monochlorinated compound (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns may include loss of the chloroethoxy group or cleavage of the ether bond. |

| IR Spectroscopy | C-H stretching frequencies for the cycloalkane ring. A prominent C-O stretching band for the ether linkage, typically in the 1050-1150 cm⁻¹ region. A C-Cl stretching band, usually in the 600-800 cm⁻¹ region. |

Note: Specific chemical shifts and coupling constants will depend on the stereochemistry and conformation of the molecule.

Reactivity of the Chloroethoxy Group on a Cycloalkane Scaffold

The chloroethoxy group exhibits characteristic reactivity, primarily dominated by nucleophilic substitution at the carbon bearing the chlorine atom. A key feature of the 2-chloroethoxy moiety is the potential for anchimeric assistance, also known as neighboring group participation (NGP).[8][9]

Anchimeric Assistance (Neighboring Group Participation)

The lone pair of electrons on the ether oxygen, which is in a β-position to the carbon-chlorine bond, can act as an internal nucleophile.[10] This participation can significantly enhance the rate of nucleophilic substitution compared to a simple chloroalkane.[11]

Mechanism of Anchimeric Assistance:

-

Intramolecular Cyclization: The ether oxygen attacks the carbon bearing the chlorine atom in an intramolecular S(_N)2 fashion, displacing the chloride ion and forming a cyclic oxonium ion intermediate.

-

Nucleophilic Attack: An external nucleophile then attacks one of the carbons of the cyclic oxonium ion, opening the ring to form the final substitution product.

This two-step process, involving two consecutive S(_N)2 reactions, leads to an overall retention of configuration at the carbon that was initially bonded to the chlorine.

Diagram of Anchimeric Assistance in a Chloroethoxy Cycloalkane:

Caption: Mechanism of anchimeric assistance.

Kinetic Implications:

The rate of nucleophilic substitution in systems capable of anchimeric assistance is often significantly faster than in analogous systems where such participation is not possible. For instance, the rate of solvolysis of a trans-2-halocyclohexyl derivative with a neighboring participating group can be several orders of magnitude greater than its cis isomer.[12]

| Substrate Type | Relative Rate of Nucleophilic Substitution | Stereochemical Outcome |

| Chloroethoxy Cycloalkane (with NGP) | Accelerated | Retention of Configuration |

| Simple Chlorocycloalkane (without NGP) | Normal | Inversion of Configuration (S(_N)2) or Racemization (S(_N)1) |

Applications in Drug Development

While specific examples of chloroethoxy-substituted cycloalkanes in marketed drugs are not abundant, the underlying principles of their synthesis and reactivity make them valuable intermediates and scaffolds in drug discovery.

-

Scaffold Hopping and Bioisosteric Replacement: The cycloalkane core provides a rigid, three-dimensional structure that can be used to replace other cyclic systems or acyclic linkers in a lead compound to improve pharmacokinetic properties.[1]

-

Introduction of a Reactive Handle: The chloroethoxy group can serve as a reactive handle for the introduction of other functional groups through nucleophilic substitution. This allows for the late-stage functionalization of a drug candidate to explore structure-activity relationships.

-

Modulation of Physicochemical Properties: The introduction of a chloroethoxy group can alter the lipophilicity, polarity, and metabolic stability of a molecule, which are critical parameters in drug design.[13]

The use of cycloalkane derivatives in general is a well-established strategy in medicinal chemistry, with numerous examples of cycloalkane-containing drugs.[14][15] The chloroethoxy functional group offers a unique tool for the further refinement of these scaffolds.

Conclusion

Chloroethoxy-substituted cycloalkanes represent a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their synthesis is readily achievable through established methods like the Williamson ether synthesis. The reactivity of the chloroethoxy group is enhanced by the potential for anchimeric assistance from the neighboring ether oxygen, leading to accelerated reaction rates and retention of stereochemistry in nucleophilic substitution reactions. While their direct application in marketed pharmaceuticals is not yet widespread, their utility as versatile intermediates and scaffolds for the synthesis of more complex and biologically active molecules is clear. Further exploration of this class of compounds is warranted to fully realize their potential in the development of novel therapeutics.

References

-

Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–424. [Link]

-

Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. [Link]

-

University of Colorado Boulder. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-chloroethoxy)cyclohexane (C8H15ClO). Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Veenma, L. (2015, May 2). Neighbouring group participation in bicyclic systems. Pure. [Link]

-

University of Missouri–St. Louis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wassenaar, J., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 27(17), 5446-5454. [Link]

-

Verkh, Y., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2021(44), 6035-6043. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. [Link]

-

Isenegger, P. G., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(9), 5642-5655. [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

PubChem. (n.d.). cis-(1S,2R)-1-chloro-2-(2-chloroethoxy)cyclohexane. Retrieved from [Link]

-

Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 59-75. [Link]

- Google Patents. (2014). CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.

-

Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-ethoxycyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloroethyl)cyclohexane. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

-

IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved from [Link]

- Google Patents. (1994).

- Google Patents. (2014).

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. (1S)-1-chloro-2-(2-chloroethoxy)cyclohexane | C8H14Cl2O | CID 18526984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US5367079A - Cycloalkane derivatives - Google Patents [patents.google.com]

- 15. US8889741B2 - Cycloalkane derivatives - Google Patents [patents.google.com]

Unlocking New Chemical Space: A Technical Guide to the Potential Research Areas of (2-Chloroethoxy)cycloheptane

Abstract

(2-Chloroethoxy)cycloheptane is a sparsely explored molecule presenting a unique combination of a flexible, seven-membered carbocyclic ring and a reactive chloroethoxy side chain. This guide provides a comprehensive framework for researchers, medicinal chemists, and materials scientists to unlock the synthetic potential of this compound. We will delve into a robust, hypothetical synthesis protocol and explore three core research avenues: the strategic derivatization for novel compound libraries, its application as a reactive handle in bioconjugation and materials science, and its potential as a monomer precursor. This document is designed to be a catalyst for innovation, offering detailed experimental designs and the scientific rationale behind them to inspire further investigation into this promising chemical entity.

Introduction: The Untapped Potential of a Bifunctional Scaffold

The quest for novel molecular architectures with tailored properties is a perpetual driver in chemical research. The cycloheptane moiety, with its multiple low-energy conformations, offers an excellent scaffold for introducing three-dimensional diversity into small molecules, a desirable trait in modern drug discovery for enhancing target engagement and optimizing pharmacokinetic profiles.[1] Coupled with the versatile reactivity of a chloroethoxy group, (2-Chloroethoxy)cycloheptane emerges as a compelling, yet underexplored, building block. The terminal chloride on the ethoxy chain serves as a reactive handle, amenable to a variety of nucleophilic substitution and elimination reactions, thereby opening a gateway to a diverse array of functionalized cycloheptyl ethers.

This guide will first establish a plausible and detailed synthetic route to (2-Chloroethoxy)cycloheptane, leveraging the well-established Williamson ether synthesis.[2][3][4][5] Subsequently, we will propose and elaborate on key research trajectories, complete with hypothetical experimental protocols and data interpretation frameworks, to stimulate and guide future research endeavors.

Synthesis of (2-Chloroethoxy)cycloheptane: A Proposed Protocol

The most direct and logical approach to synthesize (2-Chloroethoxy)cycloheptane is via the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol with a primary alkyl halide.[3][5] In this case, cycloheptanol will be deprotonated to form the corresponding cycloheptoxide, which will then act as a nucleophile, attacking an appropriate 2-chloroethyl electrophile.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step, one-pot reaction, or a two-step sequential process. For clarity and control, a two-step sequential protocol is detailed below.

Caption: Proposed synthesis of (2-Chloroethoxy)cycloheptane.

Detailed Experimental Protocol

Materials:

-

Cycloheptanol (98%)

-

Sodium hydride (60% dispersion in mineral oil)

-

1-bromo-2-chloroethane (98%)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and assembled hot under a stream of inert gas.

-

Deprotonation: To the flask, add sodium hydride (1.2 equivalents, carefully washed with anhydrous hexane to remove mineral oil) and anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition of Cycloheptanol: Dissolve cycloheptanol (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 30 minutes via the dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Cool the resulting sodium cycloheptoxide solution back to 0 °C. Add 1-bromo-2-chloroethane (1.5 equivalents) dropwise over 30 minutes. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. The use of 1-bromo-2-chloroethane is strategic as the bromide is a better leaving group than chloride, favoring substitution at the bromine-bearing carbon.

-

Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (100 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield (2-Chloroethoxy)cycloheptane as a colorless oil.

Characterization Data (Hypothetical)

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65-3.75 (m, 4H, -O-CH₂-CH₂-Cl), 3.50-3.60 (m, 1H, -O-CH-), 1.40-1.90 (m, 12H, cycloheptyl protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 80-85 (-O-CH-), 70-75 (-O-CH₂-), 42-47 (-CH₂-Cl), 25-35 (cycloheptyl carbons) |

| Mass Spectrometry (EI) | M⁺ peak corresponding to C₉H₁₇ClO |

| FT-IR (neat) | 2920, 2850 (C-H stretch), 1100 (C-O stretch), 750 (C-Cl stretch) cm⁻¹ |

Potential Research Area 1: Derivatization for Novel Compound Libraries

The terminal chloride of (2-Chloroethoxy)cycloheptane is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This opens the door to the creation of diverse chemical libraries for screening in various biological assays.

Rationale and Strategy

The cycloheptyl group can impart favorable properties such as increased lipophilicity and metabolic stability. By modifying the terminal group, one can systematically tune the molecule's physicochemical properties (e.g., polarity, hydrogen bonding capacity) and introduce pharmacophoric elements.

Caption: Derivatization of (2-Chloroethoxy)cycloheptane.

Proposed Experimental Protocols

A. Synthesis of (2-Azidoethoxy)cycloheptane:

-

To a solution of (2-Chloroethoxy)cycloheptane (1.0 eq) in DMF (0.5 M), add sodium azide (3.0 eq).

-

Heat the mixture to 80 °C and stir for 24 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography. The resulting azide can be used in "click chemistry" reactions.[6]

B. Synthesis of (2-Aminoethoxy)cycloheptane Derivatives:

-

In a sealed tube, dissolve (2-Chloroethoxy)cycloheptane (1.0 eq) and a desired primary or secondary amine (e.g., morpholine, piperidine) (2.5 eq) in acetonitrile (0.5 M).

-

Add potassium carbonate (2.0 eq) as a base.

-

Heat to 100 °C for 48 hours.

-

Cool, filter the solids, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Potential Research Area 2: A Handle for Bioconjugation and Materials Science

The reactive chloride can be leveraged to attach the cycloheptyl ether moiety to larger molecules, such as proteins, polymers, or surfaces.

Rationale and Application

The cycloheptyl group can act as a hydrophobic tag or a sterically demanding group to probe binding pockets in proteins or to modify the surface properties of materials. The chloroethoxy linker provides a short, flexible spacer.

Bioconjugation: The chloride can be displaced by a thiol group from a cysteine residue in a protein under appropriate conditions, forming a stable thioether linkage.[7]

Materials Science: The molecule can be grafted onto surfaces containing nucleophilic groups (e.g., hydroxylated silica) to create hydrophobic coatings.

Caption: Applications in Bioconjugation and Materials Science.

Proposed Experimental Workflow: Protein Labeling

-

Protein Preparation: Prepare a solution of the target protein containing an accessible cysteine residue in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).

-

Labeling Reaction: Add a solution of (2-Chloroethoxy)cycloheptane (in a minimal amount of a water-miscible co-solvent like DMSO) to the protein solution in a 10- to 100-fold molar excess.

-

Incubation: Incubate the reaction mixture at room temperature or 37 °C for several hours.

-

Purification: Remove the excess unreacted small molecule by dialysis or size-exclusion chromatography.

-

Analysis: Confirm the conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the cycloheptyl ethoxy group.

Potential Research Area 3: Monomer Synthesis and Polymerization

Elimination of HCl from (2-Chloroethoxy)cycloheptane would yield cycloheptyloxy vinyl ether, a potentially novel monomer.

Rationale and Potential

Vinyl ethers are known to undergo cationic polymerization to produce poly(vinyl ether)s, which have applications as adhesives, coatings, and lubricants. The cycloheptyl side chain could impart unique thermal and mechanical properties to the resulting polymer.

Proposed Synthetic and Polymerization Workflow

Caption: Synthesis of a novel polymer from (2-Chloroethoxy)cycloheptane.

A. Monomer Synthesis (Dehydrohalogenation):

-

Dissolve (2-Chloroethoxy)cycloheptane (1.0 eq) in anhydrous THF.

-

Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with water and extract with diethyl ether.

-

Wash, dry, and carefully distill under reduced pressure to obtain the volatile vinyl ether monomer.

B. Cationic Polymerization:

-

In a glovebox or under a stringent inert atmosphere, dissolve the purified cycloheptyloxy vinyl ether monomer in a non-polar solvent such as toluene or dichloromethane at low temperature (-78 °C).

-

Add a catalytic amount of a Lewis acid initiator (e.g., BF₃·OEt₂).

-

Monitor the reaction for an increase in viscosity.

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

-

Collect the polymer by filtration, wash, and dry under vacuum.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) for thermal properties.

Conclusion

(2-Chloroethoxy)cycloheptane, while currently under the radar of mainstream chemical research, presents a wealth of opportunities for exploration. Its straightforward synthesis from readily available starting materials makes it an accessible platform for innovation. The strategic exploitation of its bifunctional nature—the conformational flexibility of the cycloheptane ring and the reactivity of the chloroethoxy group—can lead to the development of novel small molecule libraries for drug discovery, new bioconjugation reagents, and unique polymeric materials. This guide serves as a foundational blueprint, providing both the conceptual framework and practical, detailed protocols to encourage and facilitate the investigation of this promising, yet uncharted, area of chemical space.

References

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al... | Study Prep. [Link]

-

National Center for Biotechnology Information. Cycloheptane. PubChem. [Link]

-

PrepChem.com. Preparation of cyclohexyl ethyl ether. [Link]

-

Chemcess. (2024, August 11). 2-Chloroethanol: Properties, Reactions, Production And Uses. [Link]

-

Wikipedia. 2-Chloroethanol. [Link]

- Google Patents. CN102807479A - Method for synthesizing vinyl cyclohexyl ether.

-

Wikipedia. Cycloheptane. [Link]

-

Sciencemadness Wiki. (2020, February 2). 2-Chloroethanol. [Link]

-

National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

National Institutes of Health. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]

-

ResearchGate. (2024, February 9). (PDF) SYNTHESIS OF CYCLOHEXYL ESTERS AND FIELDS OF THEIR APPLICATION. [Link]

-

ResearchGate. (2025, August 6). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. [Link]

-

National Center for Biotechnology Information. 2-Chloroethanol. PubChem. [Link]

-

ResearchGate. Reactive handles used for formal and actual cycloadditions on proteins.... [Link]

-

MDPI. (2023, September 28). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. [Link]

-

Organic Syntheses Procedure. Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. [Link]

-

Brainly.in. (2025, January 7). 2-chloro ethanol + KCN. [Link]

-

MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

-

National Center for Biotechnology Information. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PubMed Central. [Link]

Sources

- 1. Cycloheptane - Wikipedia [en.wikipedia.org]

- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]

- 5. jk-sci.com [jk-sci.com]

- 6. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

(2-Chloroethoxy)cycloheptane molecular weight and formula

An In-depth Technical Guide: (2-Chloroethoxy)cycloheptane

This guide provides a comprehensive technical overview of (2-Chloroethoxy)cycloheptane, a niche ether with potential applications as a synthetic intermediate in pharmaceutical and materials science research. We will delve into its core molecular properties, a robust synthesis protocol grounded in the Williamson ether synthesis, and the analytical methods required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Molecular Profile and Physicochemical Data

(2-Chloroethoxy)cycloheptane is a halogenated ether. Its structure combines a seven-membered cycloheptyl ring with a 2-chloroethoxy side chain. This combination imparts specific chemical reactivity, with the terminal chloride serving as a key functional handle for subsequent synthetic transformations.

Key Identifiers and Properties